L-Ascorbyl 2,6-Dibutyrate
Overview
Description
L-Ascorbyl 2,6-Dibutyrate, also known as this compound, is a derivative of L-ascorbic acid (vitamin C). This compound is primarily used as a biochemical reagent in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Ascorbyl 2,6-Dibutyrate typically involves the esterification of L-ascorbic acid with butyric anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds as follows: [ \text{L-ascorbic acid} + 2 \text{butyric anhydride} \rightarrow \text{this compound} + 2 \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: L-Ascorbyl 2,6-Dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-ascorbic acid.
Substitution: Various substituted ascorbic acid derivatives
Scientific Research Applications
L-Ascorbyl 2,6-Dibutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in studies related to cellular metabolism and antioxidant mechanisms.
Medicine: Research on its potential therapeutic effects, particularly in antioxidant therapy, is ongoing.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties
Mechanism of Action
The mechanism of action of L-Ascorbyl 2,6-Dibutyrate involves its conversion to L-ascorbic acid in biological systems. L-ascorbic acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The compound targets various molecular pathways, including those involved in collagen synthesis and immune function .
Comparison with Similar Compounds
2,6-Di-O-palmitoyl-L-ascorbic Acid: Another ester derivative of L-ascorbic acid with similar antioxidant properties.
L-Ascorbyl 2,6-Dibutyrate: A synonym for this compound.
Uniqueness: this compound is unique due to its specific ester groups, which enhance its stability and solubility compared to other ascorbic acid derivatives. This makes it particularly useful in formulations where prolonged antioxidant activity is desired .
Properties
IUPAC Name |
[(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-3-5-9(16)20-7-8(15)12-11(18)13(14(19)22-12)21-10(17)6-4-2/h8,12,15,18H,3-7H2,1-2H3/t8-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWCTCPRAYDEB-QPUJVOFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715882 | |
Record name | [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-04-6 | |
Record name | [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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